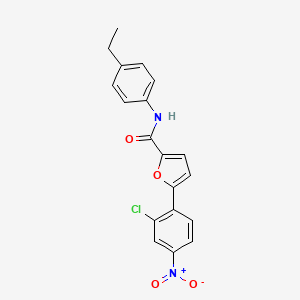![molecular formula C21H20ClN3O2 B3538706 4-(4-CHLOROPHENYL)-2-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B3538706.png)
4-(4-CHLOROPHENYL)-2-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
Overview
Description
4-(4-CHLOROPHENYL)-2-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyrrolidinyl group, and a dihydrophthalazinone core
Preparation Methods
The synthesis of 4-(4-CHLOROPHENYL)-2-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the chlorophenyl derivative, followed by the introduction of the pyrrolidinyl group and the formation of the dihydrophthalazinone core. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-CHLOROPHENYL)-2-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-2-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
4-(4-CHLOROPHENYL)-2-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE can be compared with other similar compounds, such as:
4-NITRO-N-(3-OXO-3-(PYRROLIDIN-1-YL)PROPYL)BENZENESULFONAMIDE: This compound shares a similar pyrrolidinyl group but differs in its nitro and benzenesulfonamide groups.
Pyridinium salts: These compounds have a pyridinium core and exhibit similar reactivity and applications in various fields.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(3-oxo-3-pyrrolidin-1-ylpropyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c22-16-9-7-15(8-10-16)20-17-5-1-2-6-18(17)21(27)25(23-20)14-11-19(26)24-12-3-4-13-24/h1-2,5-10H,3-4,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWOBBFOMBHMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-benzyl-N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3538623.png)
![2-[3-(morpholin-4-yl)-3-oxopropyl]-4-phenylphthalazin-1(2H)-one](/img/structure/B3538624.png)
![N-[3-(4-morpholinylcarbonyl)-4-phenyl-2-thienyl]-2-phenylacetamide](/img/structure/B3538642.png)
![(5E)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3538655.png)

![3-[({[3-(Benzyloxy)phenyl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid](/img/structure/B3538668.png)
![N-(4-chlorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3538670.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3538683.png)
![5-bromo-N-[4-(piperidin-1-ylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B3538685.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3538690.png)
![N-[4-[2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetyl]phenyl]acetamide](/img/structure/B3538697.png)
![1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B3538700.png)
![ethyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate](/img/structure/B3538710.png)
![N-{[4-ethyl-5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B3538714.png)
